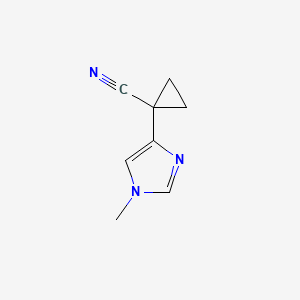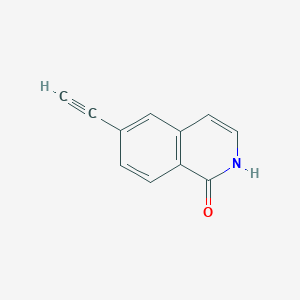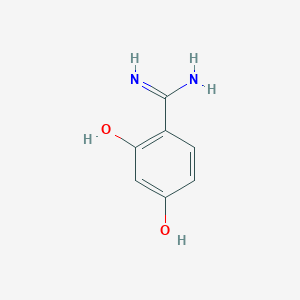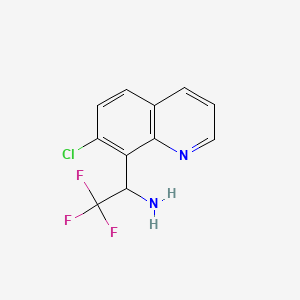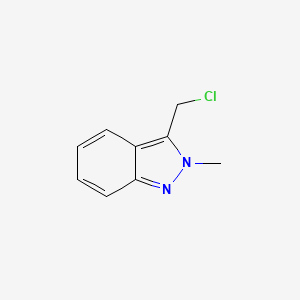
3-(chloromethyl)-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-methyl-2H-indazole is an organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The presence of a chloromethyl group at the third position and a methyl group at the second position of the indazole ring makes this compound unique. It is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the reaction of 2-methylindazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding methylindazole derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylindazole derivatives.
科学的研究の応用
3-(Chloromethyl)-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(chloromethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methylindazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-Methyl-2H-indazole: Similar structure but without the chloromethyl group, leading to different chemical properties.
3-(Bromomethyl)-2-methyl-2H-indazole: Similar structure with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity.
Uniqueness
3-(Chloromethyl)-2-methyl-2H-indazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
3-(chloromethyl)-2-methylindazole |
InChI |
InChI=1S/C9H9ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 |
InChIキー |
NZBOSBLRGFDWMY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C2C=CC=CC2=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
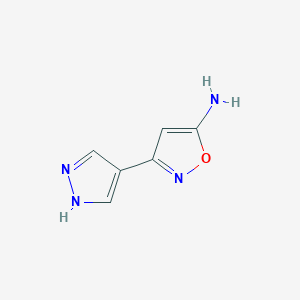
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)

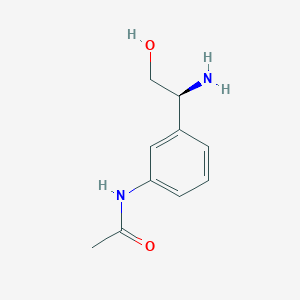
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)

